molecular formula C12H7Br2F B14548466 (1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene CAS No. 62002-74-8

(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene

Cat. No.: B14548466
CAS No.: 62002-74-8
M. Wt: 329.99 g/mol
InChI Key: GOWJRRWPDXZOEB-NEPJUHHUSA-N
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Description

(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene is a chiral organic compound characterized by the presence of bromine and fluorine atoms attached to a dihydroacenaphthylene framework

Preparation Methods

The synthesis of (1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene typically involves the bromination and fluorination of a suitable acenaphthylene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperature and solvent conditions. Industrial production methods may involve large-scale bromination and fluorination processes with optimized reaction parameters to ensure high yield and purity of the desired compound .

Chemical Reactions Analysis

(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The double bonds in the dihydroacenaphthylene framework can participate in addition reactions with various reagents. Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(1R,2S)-1,2-Dibromo-3-fluoro-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:

    (1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with different functional groups and applications.

    (1R,2S)-2-Amino-1,2-diphenylethanol: A compound with similar stereochemistry but different chemical properties and uses.

    (1R,2S)-2-(Hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl]:

Properties

CAS No.

62002-74-8

Molecular Formula

C12H7Br2F

Molecular Weight

329.99 g/mol

IUPAC Name

(1R,2S)-1,2-dibromo-3-fluoro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H7Br2F/c13-11-7-3-1-2-6-4-5-8(15)10(9(6)7)12(11)14/h1-5,11-12H/t11-,12+/m1/s1

InChI Key

GOWJRRWPDXZOEB-NEPJUHHUSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)[C@H]([C@H](C3=C(C=C2)F)Br)Br

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C3=C(C=C2)F)Br)Br

Origin of Product

United States

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